

4-Methoxybenzyl Alcohol: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 4-Methoxybenzyl alcohol

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An In-depth Review of its Properties, Synthesis Applications, and Role in Cellular Signaling
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This technical guide provides a comprehensive overview of **4-Methoxybenzyl alcohol** (p-Anisyl alcohol), a versatile organic compound with significant applications in organic synthesis and potential therapeutic relevance. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, experimental protocols for its use, and its involvement in biological signaling pathways.

Core Chemical and Physical Properties

4-Methoxybenzyl alcohol is an aromatic alcohol characterized by a benzene ring substituted with a methoxy group and a hydroxymethyl group. Its chemical and physical properties are summarized below.

Property	Value	Citation(s)
CAS Number	105-13-5	[1][2][3]
Molecular Formula	C ₈ H ₁₀ O ₂	[1][2]
Molecular Weight	138.16 g/mol	[1][2]
Appearance	Colorless to pale yellow liquid or white to almost white solid	[2][3]
Boiling Point	259 °C	[3]
Melting Point	22-25 °C	[3]
Density	1.113 g/mL at 25 °C	[3]
Solubility	Soluble in alcohol, ether, chloroform, and ethyl acetate. Insoluble in water.	[2][3]
Refractive Index	n _{20/D} 1.544	[3]

Applications in Organic Synthesis

4-Methoxybenzyl alcohol is a valuable reagent in organic chemistry, primarily utilized as a protecting group and as a precursor for the synthesis of other compounds.

Protecting Group for Alcohols and Carboxylic Acids

The 4-methoxybenzyl (PMB) group is a widely used protecting group for hydroxyl and carboxylic acid functionalities due to its stability under various reaction conditions and its selective removal.

Experimental Protocol: Protection of a Carboxylic Acid with **4-Methoxybenzyl Alcohol**

A common method for the protection of a carboxylic acid involves its conversion to a p-methoxybenzyl ester. This can be achieved by reacting the carboxylic acid with **4-methoxybenzyl alcohol** in the presence of a coupling agent or by using 4-methoxybenzyl chloride with a base.

One efficient method utilizes N,N-diisopropyl-O-(4-methoxybenzyl)isourea, which allows for the protection of carboxylic acids under mild conditions.

- Reagents: Carboxylic acid, N,N-diisopropyl-O-(4-methoxybenzyl)isourea, and a suitable solvent (e.g., THF, acetone, or acetonitrile).
- Procedure:
 - Dissolve the carboxylic acid in the chosen solvent.
 - Add N,N-diisopropyl-O-(4-methoxybenzyl)isourea to the solution at room temperature.
 - Stir the reaction mixture until the starting material is consumed (monitored by TLC).
 - Upon completion, the reaction mixture is typically worked up by removing the solvent under reduced pressure and purifying the resulting p-methoxybenzyl ester by column chromatography.^[2]

Deprotection of the PMB ether can be achieved through oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), or through hydrogenolysis.

Synthesis of p-Anisaldehyde

4-Methoxybenzyl alcohol can be selectively oxidized to p-anisaldehyde, a valuable compound in the fragrance and flavor industry.

Experimental Protocol: Aerobic Oxidation using a Cu/TEMPO Catalyst System

This method provides a practical and chemoselective approach for the oxidation of primary alcohols.

- Catalyst System: Copper(I) bromide (CuBr) and (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO).
- Procedure:
 - In a suitable reaction vessel, dissolve **4-methoxybenzyl alcohol** in a solvent such as acetonitrile.

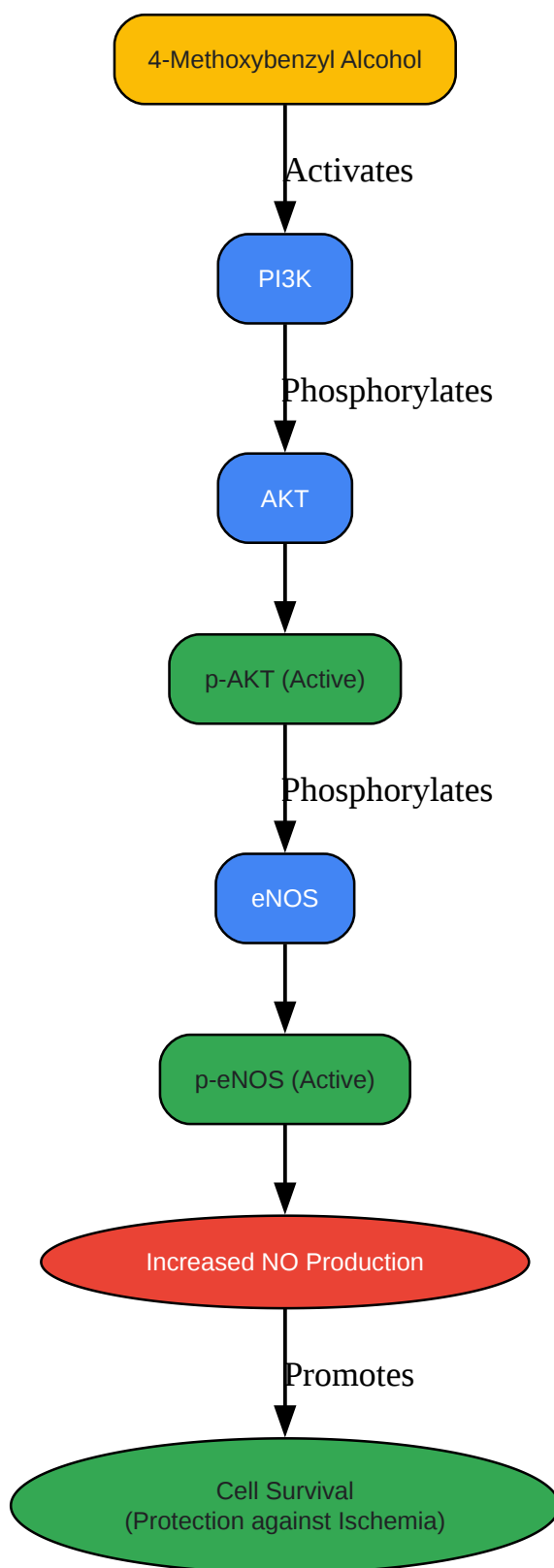
- Add catalytic amounts of CuBr and TEMPO to the solution.
- The reaction is carried out under an atmosphere of air (or oxygen) at room temperature.
- The progress of the reaction can be monitored by observing a color change from a red-brown to a turbid green, indicating the consumption of the starting material.
- Once the reaction is complete (typically within 30-60 minutes), the mixture is worked up by dilution with a non-polar solvent like pentane and washed with water.
- The organic layer is separated, dried, and the solvent is evaporated to yield p-anisaldehyde, which can be further purified by chromatography if necessary.

This protocol is known for its high selectivity for the primary alcohol, avoiding over-oxidation to the carboxylic acid.

Role in Cellular Signaling: The PI3K/AKT Pathway

Recent research has highlighted the potential therapeutic effects of **4-methoxybenzyl alcohol** in protecting against cerebral ischemia-reperfusion injury. Studies have shown that it exerts its protective effects by activating the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway in brain microvascular endothelial cells.^[3]

Activation of the PI3K/AKT pathway is crucial for promoting cell survival and inhibiting apoptosis. **4-Methoxybenzyl alcohol** has been demonstrated to upregulate the phosphorylation of AKT and endothelial nitric oxide synthase (eNOS), a downstream target of AKT. This leads to increased production of nitric oxide (NO), which can improve blood flow and protect against ischemic damage.^[3]



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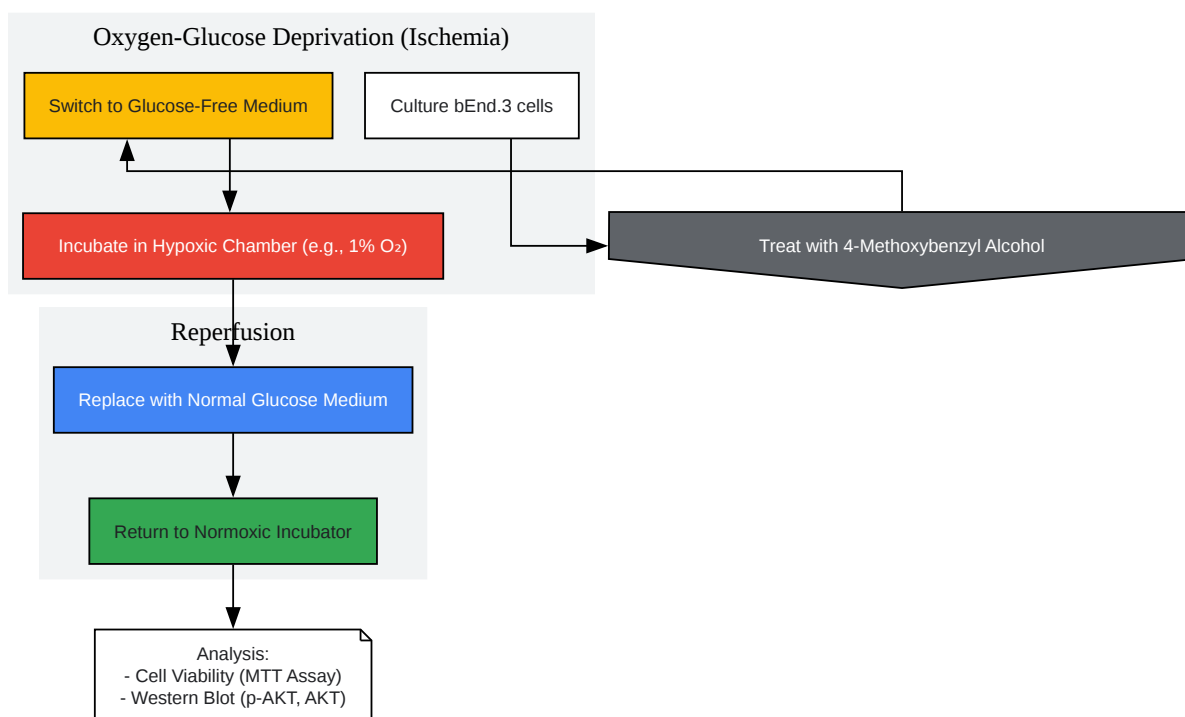
PI3K/AKT signaling pathway activated by **4-Methoxybenzyl Alcohol**.

Experimental Protocol: In Vitro Oxygen-Glucose Deprivation/Reperfusion (OGD/Rep) Model

To investigate the protective effects of **4-methoxybenzyl alcohol**, an in vitro model of ischemia-reperfusion injury is utilized.

- Cell Line: Brain microvascular endothelial cells (bEnd.3).
- OGD Procedure:
 - Cells are cultured in a glucose-free medium.
 - The cells are then placed in a hypoxic chamber with a low oxygen concentration (e.g., 1% O₂) for a defined period (e.g., 6 hours) to simulate ischemia.
- Reperfusion Procedure:
 - After the OGD period, the glucose-free medium is replaced with a normal glucose-containing medium.
 - The cells are returned to a normoxic incubator (95% O₂, 5% CO₂) for a specific duration (e.g., 4 hours) to simulate reperfusion.^[1]
- Treatment: **4-Methoxybenzyl alcohol** is added to the cell culture medium before the OGD/Rep induction to assess its protective effects.
- Analysis: Cell viability is assessed using methods like the MTT assay. The activation of the PI3K/AKT pathway is analyzed by Western blotting to measure the levels of phosphorylated AKT and total AKT.

Experimental Workflow



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Workflow for the in vitro OGD/Rep experiment.

Conclusion

4-Methoxybenzyl alcohol is a compound of significant interest to the scientific community. Its utility as a protecting group in complex organic syntheses is well-established. Furthermore, emerging research into its biological activities, particularly its ability to modulate the PI3K/AKT signaling pathway, opens up new avenues for its investigation as a potential therapeutic agent in conditions such as ischemic stroke. This guide provides a foundational understanding for researchers looking to explore the diverse applications of this versatile molecule.

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References

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